molecular formula C19H23ClN4O2 B7056942 N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide

Cat. No.: B7056942
M. Wt: 374.9 g/mol
InChI Key: LSPLHIAUVTXFMX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom, a pyrrole ring with an isopropyl group, and a piperidine ring with a carboxamide group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The chlorinated pyridine and the synthesized pyrrole are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidized Derivatives: Carboxylic acids, ketones, and aldehydes.

    Reduced Derivatives: Amines, alcohols.

    Substituted Derivatives: Various substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(2-methyl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide
  • N-(5-bromopyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide
  • N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-sulfonamide

Uniqueness

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-propan-2-yl-1H-pyrrole-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-12(2)17-15(7-8-21-17)19(26)24-9-3-4-13(11-24)18(25)23-16-6-5-14(20)10-22-16/h5-8,10,12-13,21H,3-4,9,11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLHIAUVTXFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN1)C(=O)N2CCCC(C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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